molecular formula C8H13NO3 B7933450 (4-Oxo-cyclohexylamino)-acetic acid

(4-Oxo-cyclohexylamino)-acetic acid

Cat. No.: B7933450
M. Wt: 171.19 g/mol
InChI Key: NUHBVWKTEJNULY-UHFFFAOYSA-N
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Description

(4-Oxo-cyclohexylamino)-acetic acid is a cyclohexane-derived compound featuring a 4-oxo-substituted cyclohexylamino group attached to an acetic acid backbone. The structure combines a six-membered cyclohexyl ring with a ketone (oxo) group at the fourth position and an amino linkage to the acetic acid moiety. This configuration imparts unique physicochemical properties, including moderate solubility in polar solvents due to the hydrophilic acetic acid and amino groups, balanced by the hydrophobic cyclohexyl ring .

The compound is primarily utilized in biochemical and pharmaceutical research.

Properties

IUPAC Name

2-[(4-oxocyclohexyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h6,9H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHBVWKTEJNULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-cyclohexylamino)-acetic acid typically involves multiple steps. One common method includes the catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification, oxidation, and condensation reactions . The reaction conditions are carefully controlled to optimize yield and purity, with specific temperatures, pressures, and reactant concentrations being crucial factors.

Industrial Production Methods

In industrial settings, the production of (4-Oxo-cyclohexylamino)-acetic acid often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-cyclohexylamino)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, nitromethane for condensation reactions, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include various derivatives of (4-Oxo-cyclohexylamino)-acetic acid, such as oxo derivatives, amines, and substituted cyclohexyl compounds .

Scientific Research Applications

(4-Oxo-cyclohexylamino)-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Oxo-cyclohexylamino)-acetic acid involves its reactivity with various nucleophiles and electrophiles. The amino group can undergo hydrolysis, releasing the corresponding amine and carboxylic acid. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

a) Structural Influence on Solubility and Reactivity

  • Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in (4-Oxo-cyclohexylamino)-acetic acid provides a balance between hydrophilicity and lipophilicity, unlike the purely aromatic 2-[(4-methylphenyl)amino]-2-oxo-acetic acid, which is more lipophilic .
  • Salt Forms: The hydrochloride salt of trans-2-(4-aminocyclohexyl)acetic acid enhances solubility, making it preferable for aqueous-phase reactions compared to the neutral (4-Oxo-cyclohexylamino)-acetic acid .

Biological Activity

(4-Oxo-cyclohexylamino)-acetic acid, also known by its CAS number 13144-62-2, is a compound of interest due to its potential biological activities. This article reviews various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to an amino group and an oxo-acetic acid moiety. This unique structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of (4-Oxo-cyclohexylamino)-acetic acid is primarily attributed to its ability to interact with specific receptors and enzymes. The cyclohexyl ring enhances lipophilicity, potentially facilitating the crossing of cellular membranes and enhancing bioavailability. The oxo-acetic acid portion may play a role in modulating enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that (4-Oxo-cyclohexylamino)-acetic acid possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit tumor growth in animal models, indicating its role as a lead compound in cancer therapy development. The mechanism appears to involve modulation of cell signaling pathways related to apoptosis and cell proliferation.

Neuropharmacological Effects

Preliminary investigations suggest that (4-Oxo-cyclohexylamino)-acetic acid may exhibit neuropharmacological effects, potentially influencing neurotransmitter systems. However, further studies are required to elucidate these effects fully.

Comparative Studies

To understand the unique properties of (4-Oxo-cyclohexylamino)-acetic acid, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
N-(4-Iodo-cyclohexyl)-acetamideAntimicrobial, anticancerEnzyme inhibition
N-(4-Bromo-cyclohexyl)-acetamideAnticancerReceptor modulation
N-(4-Chloro-cyclohexyl)-acetamideAntimicrobialMembrane interaction

This table illustrates that while all compounds share a common structural framework, their biological activities and mechanisms can vary significantly based on substituent groups.

Case Studies

  • Antitumor Efficacy : A study reported significant tumor reduction in mice treated with (4-Oxo-cyclohexylamino)-acetic acid. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.
  • Antimicrobial Testing : In vitro assays demonstrated that (4-Oxo-cyclohexylamino)-acetic acid showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

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